molecular formula C12H21N3O3 B6588480 tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 2172495-80-4

tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No. B6588480
CAS RN: 2172495-80-4
M. Wt: 255.3
InChI Key:
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Description

Tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate (TBAODC) is a synthetic compound that has been studied for its potential applications in scientific research. TBAODC is a member of the diazaspirodecane family of compounds, which are characterized by their spirocyclic structure. This compound has been found to have a wide range of biological effects, including anti-inflammatory, analgesic, and anti-cancer properties. In addition, TBAODC has been studied for its potential to act as a prodrug, meaning that it can be metabolized by the body to produce an active drug.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which leads to the activation of certain biochemical pathways. This leads to the production of anti-inflammatory and analgesic effects, as well as the inhibition of certain cancer cell growth.
Biochemical and Physiological Effects
tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate has been found to possess a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate has been found to have anti-microbial, anti-viral, and anti-fungal effects. It has also been found to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be purified using recrystallization. In addition, the compound is stable and has a wide range of biological effects. However, there are some limitations to using tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

The potential applications of tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate are still being explored. In the future, it is possible that the compound could be used to develop new drugs for the treatment of various diseases. In addition, tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate could be used to develop novel prodrugs, which could be used to deliver active drugs to specific tissues or organs. Furthermore, the compound could be used in combination with other compounds to create novel therapeutic agents. Finally, tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate could be used to develop new methods of drug delivery, such as nanoparticles or liposomes.

Synthesis Methods

Tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate can be synthesized through a multi-step process. The first step is to prepare a solution of tert-butyl amine and 8-bromo-1,8-diazaspiro[4.5]decane in a suitable solvent. This solution is then heated to a temperature of 140°C for two hours. After cooling the solution, a reaction is carried out with acetic acid and sodium hydroxide to yield tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate. The compound can then be purified by recrystallization in a suitable solvent.

Scientific Research Applications

Tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate has been studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. In addition, tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate has been studied for its potential to act as a prodrug, meaning that it can be metabolized by the body to produce an active drug. This makes tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate a promising candidate for the development of new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate involves the reaction of tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]decane-8-carboxylate with a suitable reagent to introduce the spirocyclic ring system.", "Starting Materials": [ "tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]decane-8-carboxylate" ], "Reaction": [ "Step 1: tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]decane-8-carboxylate is reacted with a suitable reagent to introduce the spirocyclic ring system.", "Step 2: The resulting compound is then treated with a carboxylating agent to introduce the carboxylate group at the 8-position.", "Step 3: The tert-butyl protecting group is then removed using a suitable deprotection reagent to yield the final product, tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate." ] }

CAS RN

2172495-80-4

Product Name

tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate

Molecular Formula

C12H21N3O3

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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